8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Mechanism of Action
Mode of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known pharmacological activities of pyrazole derivatives, it is plausible that this compound may have significant effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share a similar quinoline core but differ in their substituents, leading to variations in their biological activities.
Pyrazole derivatives: These compounds have a pyrazole ring and exhibit different biological properties compared to pyrazoloquinolines.
Quinoxaline derivatives: These compounds have a quinoxaline core and are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
8-ethyl-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-11-14-23-21(15-18)25-22(16-26-23)24(19-7-5-4-6-8-19)27-28(25)20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASORNFFHFNVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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